molecular formula C12H16N4O4S2 B246999 3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide

3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide

Cat. No. B246999
M. Wt: 344.4 g/mol
InChI Key: MCAUECUTYJZVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, biotechnology, and pharmacology.

Mechanism of Action

The mechanism of action of 3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance and fluid secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. Some of the reported effects include inhibition of cell proliferation, induction of apoptosis, inhibition of microbial growth, and reduction of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide in lab experiments is its high potency and specificity. This makes it a valuable tool for studying the effects of specific enzymes and proteins in biological systems. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several potential future directions for research on 3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide. Some of these include:
1. Investigation of its potential as an anti-cancer agent in different types of cancer.
2. Development of new synthetic routes for the compound to improve its yield and purity.
3. Identification of new targets for the compound in biological systems.
4. Investigation of the potential of the compound as a drug delivery system for specific therapeutic agents.
5. Development of new formulations of the compound for improved bioavailability and efficacy.
In conclusion, this compound is a promising chemical compound that has potential applications in various areas of scientific research. Its high potency and specificity make it a valuable tool for studying the effects of specific enzymes and proteins in biological systems. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide involves the reaction of 4-morpholinylamine with 3,7-dimethyl-6-chloro-5H-thiazolo[3,2-a]pyrimidine-5-one in the presence of a suitable base such as triethylamine. The resulting product is then treated with sulfamic acid to obtain the final compound.

Scientific Research Applications

The chemical structure of 3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide makes it a potential candidate for various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anti-cancer agent. It has also been investigated for its potential as an anti-inflammatory and anti-microbial agent.

properties

Molecular Formula

C12H16N4O4S2

Molecular Weight

344.4 g/mol

IUPAC Name

3,7-dimethyl-N-morpholin-4-yl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide

InChI

InChI=1S/C12H16N4O4S2/c1-8-7-21-12-13-9(2)10(11(17)16(8)12)22(18,19)14-15-3-5-20-6-4-15/h7,14H,3-6H2,1-2H3

InChI Key

MCAUECUTYJZVMG-UHFFFAOYSA-N

SMILES

CC1=CSC2=NC(=C(C(=O)N12)S(=O)(=O)NN3CCOCC3)C

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)S(=O)(=O)NN3CCOCC3)C

Origin of Product

United States

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